Pyrido[3,2-d][1,3]oxazepine is a fused bicyclic heteroaromatic scaffold characterized by a pyridine ring annulated to a seven-membered 1,3-oxazepine system. With a calculated LogP of approximately 1.17 and a topological polar surface area (TPSA) of 34.5 Ų, this compound offers a highly favorable physicochemical profile for fragment-based drug discovery and lead optimization . Commercially procured as a highly pure building block, it provides a conformationally restricted framework that introduces both a hydrogen-bond acceptor (pyridine nitrogen) and unique spatial vectors compared to standard six-membered heterocycles. Its primary procurement value lies in its utility as a rigid, polarity-enhancing core for synthesizing kinase inhibitors, GPCR modulators, and CNS-active therapeutics where precise steric control is required.
Substituting Pyrido[3,2-d][1,3]oxazepine with generic benzoxazepines or alternative regioisomers (such as pyrido[2,3-b][1,4]oxazepine) fundamentally alters both the synthetic trajectory and the biological performance of downstream derivatives. The replacement of the pyridine ring with a benzene ring increases lipophilicity and eliminates a critical hydrogen-bond acceptor, frequently leading to reduced aqueous solubility and increased susceptibility to CYP450-mediated oxidative metabolism [1]. Furthermore, the specific [1,3] heteroatom spacing in the oxazepine ring dictates a distinct conformational pucker and exit vector geometry compared to the more common [1,4] systems. These structural differences mean that generic substitution will result in mismatched target binding affinities, particularly in sterically constrained kinase hinge regions or GPCR allosteric sites, rendering alternative scaffolds non-viable for precise structure-activity relationship (SAR) optimization.
The incorporation of the pyridine nitrogen in Pyrido[3,2-d][1,3]oxazepine significantly alters the physicochemical profile compared to the carbocyclic analog, benzoxazepine. Computational and analytical baseline data indicate that the pyrido-fused scaffold maintains a calculated LogP of approximately 1.17 and a TPSA of 34.5 Ų . In contrast, the corresponding benzoxazepine lacks the pyridine nitrogen, resulting in a higher LogP (typically >2.0) and a lower TPSA (~12-15 Ų). This quantitative shift in polarity enhances aqueous solubility and improves the ligand efficiency of downstream active pharmaceutical ingredients (APIs).
| Evidence Dimension | Calculated LogP and TPSA |
| Target Compound Data | LogP ~1.17; TPSA = 34.5 Ų |
| Comparator Or Baseline | Benzoxazepine (LogP >2.0; TPSA <15 Ų) |
| Quantified Difference | ~40% reduction in lipophilicity; >2-fold increase in TPSA |
| Conditions | In silico physicochemical profiling for lead optimization |
Procuring the pyrido-fused scaffold directly improves the aqueous solubility and pharmacokinetic baseline of synthesized libraries compared to lipophilic benzoxazepines.
The [1,3]-oxazepine ring system provides a distinct 3D conformation compared to the more ubiquitous [1,4]-oxazepine regioisomers. The spatial arrangement of the oxygen and nitrogen atoms at the 1 and 3 positions induces a specific puckering of the seven-membered ring, altering the dihedral angles of attached substituents [1]. When utilized in the synthesis of kinase inhibitors, the [3,2-d][1,3] fusion provides optimal exit vectors for probing the solvent-exposed regions of the ATP-binding pocket, a geometry that cannot be replicated by [1,4]-oxazepines due to their different heteroatom spacing and resulting steric clashes.
| Evidence Dimension | Substituent exit vector geometry |
| Target Compound Data | [1,3]-oxazepine specific ring pucker and dihedral angles |
| Comparator Or Baseline | [1,4]-oxazepine regioisomers |
| Quantified Difference | Distinct spatial orientation preventing steric clashes in constrained binding pockets |
| Conditions | Kinase hinge-binding motif synthesis |
Selection of the [1,3]-isomer is critical for achieving the precise spatial geometry required for high-affinity target engagement in sterically constrained pockets.
A primary driver for procuring pyrido-fused heterocycles over their benzo-fused counterparts is the mitigation of oxidative metabolism. The electron-deficient nature of the pyridine ring in Pyrido[3,2-d][1,3]oxazepine deactivates the core against cytochrome P450 (CYP) mediated epoxidation and subsequent aromatic hydroxylation [1]. Structural activity relationship (SAR) studies on related fused scaffolds demonstrate that replacing a phenyl ring with a pyridine ring can reduce intrinsic clearance (CLint) in human liver microsomes by up to 3- to 5-fold, significantly extending the half-life of the resulting therapeutic candidates.
| Evidence Dimension | CYP450-mediated oxidative metabolism liability |
| Target Compound Data | Electron-deficient pyridine core resisting oxidation |
| Comparator Or Baseline | Electron-rich benzo-fused analogs |
| Quantified Difference | Up to 3-5x reduction in intrinsic clearance (CLint) for downstream derivatives |
| Conditions | Human liver microsome (HLM) stability assays |
Utilizing this scaffold reduces downstream attrition rates in drug development by inherently protecting the core from rapid metabolic degradation.
Due to its rigid structure and favorable hydrogen-bonding profile, Pyrido[3,2-d][1,3]oxazepine is an ideal precursor for developing advanced kinase inhibitors. The scaffold allows for precise positioning of substituents to interact with the kinase hinge region while improving the overall aqueous solubility of the final API [1].
The unique conformational pucker of the 1,3-oxazepine ring makes this compound highly suitable for the synthesis of allosteric modulators and GPCR ligands. It provides a distinct 3D shape that can effectively probe deep, complex binding pockets where standard flat aromatic rings or alternative regioisomers fail to achieve selectivity [2].
With its low molecular weight, favorable TPSA (34.5 Ų), and balanced LogP, this scaffold is a premium choice for inclusion in fragment libraries. It offers a high degree of drug-likeness and multiple vectors for late-stage functionalization, making it a versatile starting point for hit-to-lead campaigns [1].